molecular formula C11H12N4O2 B2993303 (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 2097941-26-7

(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2993303
CAS No.: 2097941-26-7
M. Wt: 232.243
InChI Key: ULWCPSJNQCQYQS-ONEGZZNKSA-N
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Description

(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide is an organic compound that features a triazole ring, a furan ring, and an acrylamide moiety. Compounds containing these functional groups are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Ethyl Linker: The triazole ring is then connected to an ethyl group through a nucleophilic substitution reaction.

    Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with furan-2-carbaldehyde and acrylamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide moiety can be reduced to form amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activities.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in microbial and cancer cell growth.

    Pathways Involved: Inhibition of key enzymes, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide is unique due to the presence of the furan ring, which can impart different chemical and biological properties compared to similar compounds with other heterocyclic rings.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(triazol-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c16-11(4-3-10-2-1-9-17-10)12-7-8-15-13-5-6-14-15/h1-6,9H,7-8H2,(H,12,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWCPSJNQCQYQS-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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